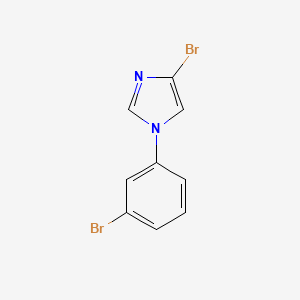
Phenyl tolyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl tolyl phosphate is an organophosphorus compound with the molecular formula C19H17O4P. It is a mixture of isomers and is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of a phenyl group and a tolyl group attached to a phosphate moiety, making it a versatile chemical with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl tolyl phosphate can be synthesized through the reaction of phenol and tolyl alcohol with phosphorus oxychloride. The reaction typically occurs under controlled conditions with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
C6H5OH + CH3C6H4OH + POCl3 → (C6H5O)(CH3C6H4O)PO + 3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl tolyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphate esters.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or tolyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Phosphate esters.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl or tolyl phosphates.
Applications De Recherche Scientifique
Phenyl tolyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed phosphorylation reactions.
Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and resins.
Mécanisme D'action
The mechanism by which phenyl tolyl phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze phosphorylation reactions. The phosphate group can be transferred to other molecules, influencing various biochemical pathways. The molecular targets include proteins and nucleic acids, where phosphorylation can alter their function and activity.
Comparaison Avec Des Composés Similaires
Phenyl tolyl phosphate can be compared with other similar compounds such as:
Triphenyl phosphate: Similar in structure but lacks the tolyl group, making it less versatile in certain applications.
Phenyl di(p-tolyl) phosphate: Contains two tolyl groups, offering different reactivity and applications.
Tertiary phosphines: These compounds have different substituents on the phosphorus atom, leading to varied chemical properties and uses.
Uniqueness: this compound’s unique combination of phenyl and tolyl groups attached to a phosphate moiety provides it with distinct reactivity and versatility, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
ethane;triphenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P.C2H6/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;1-2/h1-15H;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOJVPDSVXBMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[(7-chloro-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B8224339.png)












![[Dimethylamino(triazolo[4,5-b]pyridin-1-yloxy)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8224461.png)
